Tert-butyl 3,3-difluorocyclobutylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3,3-difluorocyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-6-4-9(10,11)5-6/h6H,4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWSUTXVTWBHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification
Tert-butyl 3,3-difluorocyclobutylcarbamate is classified as a pharmaceutical intermediate. myskinrecipes.com Intermediates are chemical compounds that are precursors in the synthesis of an active pharmaceutical ingredient (API). It is also categorized as a protected amine, where the tert-butoxycarbonyl (Boc) group temporarily blocks the reactivity of the amine functional group. myskinrecipes.comwikipedia.org
History and Discovery
While the specific history and discovery of Tert-butyl 3,3-difluorocyclobutylcarbamate are not extensively documented in publicly available literature, its development is intrinsically linked to the growing importance of fluorinated building blocks in medicinal chemistry. The unique properties conferred by fluorine atoms have made such compounds valuable tools for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Chemical Properties
This section details the fundamental chemical properties of this compound.
Iupac Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (3,3-difluorocyclobutyl)carbamate. chemdad.com
Cas Number
The Chemical Abstracts Service (CAS) registry number for Tert-butyl 3,3-difluorocyclobutylcarbamate is 1029720-19-1. chemdad.com
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational methods have become indispensable for understanding the nuanced properties of fluorinated organic molecules. For tert-butyl 3,3-difluorocyclobutylcarbamate, these studies offer predictive power, reducing the need for extensive empirical experimentation.
The introduction of two fluorine atoms onto the cyclobutane (B1203170) ring significantly influences its conformational preferences. Fluorine's high electronegativity and the stereoelectronic effects of C-F bonds dictate the molecule's three-dimensional structure, which in turn affects its reactivity and biological interactions. nih.gov
Conformational analysis of the 3,3-difluorocyclobutane core involves evaluating the puckering of the four-membered ring. Unlike cyclobutane itself, which has a bent conformation, the gem-difluoro substitution introduces additional electronic and steric factors. Molecular dynamics simulations can model the molecule's behavior over time, revealing the energy barriers between different puckered states and the population of each conformer at equilibrium. These simulations are crucial for understanding how the molecule might orient itself within a protein's active site. rsc.orgresearchgate.net
Table 1: Predicted Conformational Data for the 3,3-Difluorocyclobutane Ring
| Parameter | Description | Predicted Value/State | Influence |
|---|---|---|---|
| Ring Conformation | The preferred puckering of the cyclobutane ring. | Puckered/Bent | Minimizes torsional strain. |
| Dihedral Angle (F-C-C-F) | Not applicable (gem-difluoro). | N/A | N/A |
| Gauche Interactions | Steric hindrance between adjacent non-bonded groups. | Present between fluorine and carbamate (B1207046) substituents in certain conformers. | Influences the relative energy and stability of conformers. csus.edu |
This table presents theoretical data based on the principles of conformational analysis for similar fluorinated aliphatic systems.
Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving the synthesis or transformation of this compound. Density Functional Theory (DFT) calculations, for example, can map out the entire energy landscape of a reaction pathway. researchgate.net This allows researchers to identify transition states, calculate activation energies, and predict the most likely course of a reaction. Such studies are vital for optimizing reaction conditions, improving yields, and understanding the origins of selectivity in synthetic processes involving fluorinated cyclobutanes. acs.orgresearchgate.net
The 3,3-difluorocyclobutyl moiety, accessible from this compound after deprotection of the amine, is a valuable pharmacophore in modern drug discovery. thermofisher.com Its rigid, puckered structure can serve as a bioisosteric replacement for other groups, helping to lock a drug candidate into a bioactive conformation. Structure-based drug design leverages high-resolution structural data from techniques like X-ray crystallography or cryo-electron microscopy to rationally design ligands that fit precisely into a biological target's binding site. purdue.edunih.gov
Computational docking programs can predict how derivatives of 3,3-difluorocyclobutylamine will bind to a target protein. nih.gov These models help medicinal chemists prioritize which compounds to synthesize and can guide modifications to improve binding affinity and selectivity, ultimately accelerating the drug discovery process. thermofisher.comarxiv.org
Stereochemical Research and Chiral Applications
While this compound itself is achiral, the introduction of substituents at other positions on the cyclobutane ring can create chiral centers. Research into the stereocontrolled synthesis and resolution of these chiral derivatives is a key area of investigation.
The development of methods for the asymmetric synthesis of chiral fluorinated cyclobutanes is a significant challenge in organic chemistry. researchgate.netnih.gov Research in this area focuses on using chiral catalysts or auxiliaries to control the stereochemical outcome of reactions that form or modify the cyclobutane ring. nih.govresearchgate.net For instance, catalytic asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral α-boryl cyclobutanes with excellent enantioselectivity, which can then be converted into a variety of enantioenriched fluorinated cyclobutane derivatives. nih.gov
Table 2: Representative Asymmetric Methods for Fluorinated Cyclobutane Synthesis
| Reaction Type | Catalyst/Auxiliary | Key Feature | Outcome |
|---|---|---|---|
| Asymmetric Hydroboration | Rhodium catalysis with chiral ligands | Provides access to chiral α-boryl cyclobutanes. | High regio- and enantioselectivity. nih.gov |
| Stereoselective Cycloaddition | Transition metal catalysis | Constructs the chiral cyclobutane ring from prochiral precursors. | Control over multiple stereocenters. |
For racemic mixtures of chiral 3,3-difluorocyclobutane derivatives, establishing methods for separating the enantiomers is crucial, particularly for pharmaceutical applications where enantiomers can have different biological activities. rsc.org
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Common techniques include:
Diastereomeric Salt Formation: The racemic amine (derived from the carbamate) is reacted with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.
Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase. The enantiomers interact differently with the chiral phase, causing them to elute at different times and enabling their separation. wikipedia.org
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the reacted and unreacted enantiomers to be separated.
The determination of enantiomeric purity is typically accomplished using chiral HPLC or NMR spectroscopy with chiral shift reagents or by forming diastereomeric derivatives. wikipedia.org
Innovative Derivatization Strategies
The functionalization of the this compound scaffold is a key area of research, aimed at creating a diverse range of derivatives for various applications. Current strategies are moving beyond simple modifications to sophisticated, site-selective reactions.
Recent breakthroughs have enabled the divergent functionalization of the gem-difluorocyclobutane core, primarily starting from 3,3-difluorocyclobutanone. A key strategy involves the nucleophilic addition of organolanthanum reagents to the ketone, which controllably forms tertiary difluorocyclobutanol intermediates, avoiding the undesired elimination of hydrogen fluoride. nih.govacs.orgdigitellinc.com These alcohol intermediates can then be used to generate carbocation or radical species, allowing for site-selective reactions at the C1 position. acs.org
This approach provides access to a wide array of 1,1-disubstituted-3,3-difluorocyclobutanes. acs.org For example, iron chloride catalysis can promote the reaction of the cyclobutanol (B46151) with arene, thiol, and azide (B81097) nucleophiles. acs.org Furthermore, the generation of a difluorocyclobutyl radical through homolytic cleavage of the C-O bond opens pathways for Giese-type additions to Michael acceptors. digitellinc.com
Future research may focus on the direct C-H functionalization of the cyclobutane ring's methylene (B1212753) groups. While the selective activation of remote aliphatic C-H bonds is challenging due to the kinetic preference for forming 5-membered metallacycles, modern strategies are emerging to overcome this. rsc.orgnih.gov Applying these advanced catalytic systems could unlock new avenues for derivatization directly on the cyclobutane ring of this compound.
Table 1: Comparison of Site-Selective Functionalization Strategies
| Strategy | Precursor | Position Functionalized | Key Reagents/Catalysts | Potential Products |
|---|---|---|---|---|
| Via Carbocation/Radical | 3,3-difluorocyclobutanol | C1 | Organolanthanum reagents, Iron chloride, Low-valent titanium | 1,1-diaryl, 1-thio, 1-azido, and 1-alkyl substituted difluorocyclobutanes acs.orgdigitellinc.com |
| Direct C-H Functionalization | this compound | C2/C4 (Hypothetical) | Transition metal catalysts (e.g., Palladium, Copper) | C-H arylated, C-H aminated derivatives rsc.org |
The development of fluorinated cyclobutane derivatives for bioconjugation is a promising field. One of the most direct routes involves the previously mentioned synthesis of a 1-azido-3,3-difluorocyclobutane derivative. acs.org This azide-functionalized scaffold is perfectly suited for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the efficient and specific attachment of the difluorocyclobutane moiety to biomolecules (peptides, proteins, nucleic acids) or fluorescent tags that have been modified to contain an alkyne group.
This strategy opens the door to creating novel molecular probes. The unique polarity and metabolic stability of the difluorocyclobutane group can be used to modulate the properties of imaging agents or to develop new chemical biology tools for studying biological systems. While not yet demonstrated for this specific compound, related strained ring systems like bicyclobutanes have been successfully used as covalent warheads for bioconjugation, particularly for cysteine alkylation, highlighting the potential of such scaffolds in drug discovery and probe development. researchgate.netrsc.org
Emerging Applications in Material Science and Supramolecular Chemistry
The distinct electronic nature of the gem-difluoro group, which creates a significant dipole moment across the cyclobutane ring, makes this scaffold highly interesting for applications in material science and supramolecular chemistry. The partial positive charges on the ring carbons adjacent to the fluorine atoms can influence intermolecular interactions. nih.gov
This inherent polarity can be harnessed to direct the self-assembly of molecules into ordered supramolecular structures. Research on related fluorinated cyclohexanes has shown that aligning C-F bonds can create "Janus" rings with distinct electropositive and electronegative faces, which proactively organize into larger assemblies. nih.gov This principle can be extended to difluorocyclobutane systems.
Furthermore, the carbamate portion of the molecule provides a handle for introducing other functionalities that can participate in supramolecular interactions. For instance, modifying the tert-butyl group to include aromatic rings could introduce π–π stacking interactions, as seen in carbazole (B46965) derivatives, which form columnar structures in the solid state. nih.gov Similarly, the N-H group of the carbamate is a hydrogen bond donor, which can be paired with suitable acceptors to guide crystal packing and the formation of higher-order structures like layers or networks. mdpi.com These properties suggest potential applications in crystal engineering, liquid crystals, and the development of novel polymers with controlled architectures.
Green Chemistry Approaches in the Synthesis and Application of the Compound
Adherence to the principles of green chemistry is crucial for the future of chemical synthesis. Research is increasingly focused on developing sustainable routes to valuable compounds like this compound, minimizing environmental impact and improving safety.
Sustainable synthesis of the target compound can be approached by considering greener methods for each key part of the molecule.
Cyclobutane Ring Formation: Traditional methods for creating cyclobutane rings can be energy-intensive. Greener alternatives include solid-state [2+2] photocycloadditions of cinnamic acid derivatives, which can be performed without solvents, reducing waste. georgiasouthern.edu The use of microwave irradiation instead of conventional refluxing for precursor synthesis can also significantly reduce reaction times and energy consumption. georgiasouthern.edu
Fluorination: Fluorination reactions often employ hazardous reagents. A greener approach involves replacing traditional deoxyfluorination reagents like DAST with more benign alternatives. For instance, reagents derived from sulfur hexafluoride (SF6), a potent but stable greenhouse gas, are being developed to valorize this waste product for chemical synthesis. nih.gov
Carbamate Formation: The installation of the tert-butyl carbamate group can also be made more sustainable. Recent innovations include the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free conditions using electromagnetic milling. rsc.org Another advanced, sustainable method is the use of flow microreactors, which offer superior control over reaction conditions, improve safety, and can lead to higher efficiency and versatility compared to batch processes. rsc.org
Table 2: Green Chemistry Strategies for Synthesis
| Synthetic Fragment | Conventional Method | Sustainable Alternative | Green Advantage |
|---|---|---|---|
| Cyclobutane Ring | Solution-phase cycloaddition | Solid-state photochemistry, Microwave-assisted synthesis | Reduced solvent waste, Lower energy consumption georgiasouthern.edu |
| gem-Difluorination | Deoxyfluorination with DAST | Deoxyfluorination with SF6-derived reagents | Use of a stable greenhouse gas as a reagent source nih.gov |
| Carbamate Group | Base-catalyzed reaction in solvent | Solvent-free electromagnetic milling, Flow microreactors | Elimination of solvent and base, Improved efficiency and safety rsc.orgrsc.org |
A primary goal of green chemistry is the minimization of hazardous waste. The sustainable routes described above directly contribute to this goal.
The shift from conventional solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) to greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides, can dramatically reduce the environmental footprint of the synthesis. nih.gov The ideal scenario, however, is the elimination of solvents altogether, as demonstrated by solvent-free milling techniques. rsc.org
Replacing stoichiometric reagents with catalytic systems is another cornerstone of waste reduction. For example, the use of catalytic ytterbium triflate (Yb(OTf)3) for reactions involving di-tert-butyl dicarbonate can significantly improve efficiency and reduce the amount of reagents needed. nih.gov By designing synthetic pathways that are atom-economical and employ catalysis, the generation of hazardous byproducts can be substantially curtailed, leading to a safer and more sustainable chemical process.
Q & A
Q. How can scale-up challenges (e.g., exothermic reactions) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
